molecular formula C12H10F3N3OS2 B2815684 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391864-04-3

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2815684
CAS No.: 391864-04-3
M. Wt: 333.35
InChI Key: ZLUPTEKKEXEXFO-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an ethylsulfanyl group, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of ethylthiosemicarbazide with a suitable carboxylic acid derivative can yield the desired thiadiazole ring.

  • Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.

  • Attachment of the Benzamide Moiety: : The final step involves the coupling of the thiadiazole derivative with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Agriculture: Thiadiazole derivatives are known for their fungicidal and herbicidal properties, making this compound a potential candidate for crop protection.

    Materials Science: The unique structural features of this compound can be exploited in the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(fluoromethyl)benzamide

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the ethylsulfanyl and trifluoromethyl groups, which confer distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features enhance its potential as a bioactive molecule with diverse applications in medicinal chemistry and agriculture.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique characteristics

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c1-2-20-11-18-17-10(21-11)16-9(19)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPTEKKEXEXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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